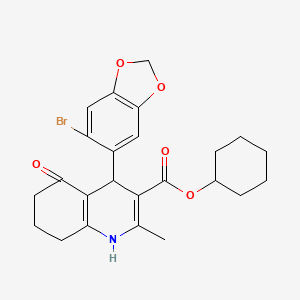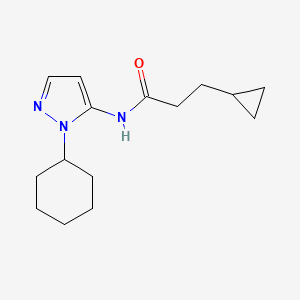![molecular formula C15H21N3O2S B5193400 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B5193400.png)
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide, also known as DMTBS, is a sulfonamide-based compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry.
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide has also been shown to have antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide involves the inhibition of carbonic anhydrase activity by binding to the zinc ion in the active site of the enzyme. This leads to a decrease in the production of bicarbonate ions and protons, which are essential for various physiological processes. The antibacterial activity of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide is believed to be due to its ability to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects
The inhibition of carbonic anhydrase activity by N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. For example, it has been shown to decrease the production of gastric acid, which is useful in the treatment of gastric ulcers and gastroesophageal reflux disease (GERD). N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide has also been shown to have diuretic activity, which is useful in the treatment of edema and hypertension.
Advantages and Limitations for Lab Experiments
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide. One potential direction is to investigate its potential applications in the treatment of bacterial infections, particularly those caused by MRSA. Another direction is to explore its potential use as a diagnostic tool for various diseases, including cancer and osteoporosis. Additionally, further research is needed to fully understand the mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide and its potential side effects.
Conclusion
In conclusion, N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide is a sulfonamide-based compound that has potential applications in various fields, including medicinal chemistry and biochemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide in various applications.
Synthesis Methods
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide involves the reaction of 1,3-dimethyl-4-bromomethylpyrazole with trimethylsilyl chloride, followed by the reaction of the resulting compound with N-methyl-4-toluenesulfonamide. The final product is obtained by treating the intermediate compound with trifluoroacetic acid. The overall yield of the synthesis is around 50%, and the purity of the product can be improved by recrystallization.
properties
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-11-6-7-15(8-12(11)2)21(19,20)18(5)10-14-9-17(4)16-13(14)3/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLYAFSHUJRREY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)CC2=CN(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5193324.png)
![{4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B5193330.png)
![2-benzyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B5193334.png)

![sodium 4-[(4-butoxybenzoyl)amino]benzoate](/img/structure/B5193349.png)

![ethyl 7-bromo-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diphenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5193376.png)
![5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B5193379.png)
![3-[(3-chlorophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanone](/img/structure/B5193386.png)
![methyl 5-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-5-oxopentanoate](/img/structure/B5193388.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-3-(dimethylamino)-N-methylbenzamide](/img/structure/B5193391.png)
![4-[(2-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5193404.png)

![4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(3-pyridinyloxy)ethyl]benzamide](/img/structure/B5193411.png)